molecular formula C10H9ClN2O B461685 N-(3-chloro-2-methylphenyl)-2-cyanoacetamide CAS No. 63034-96-8

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide

Cat. No.: B461685
CAS No.: 63034-96-8
M. Wt: 208.64g/mol
InChI Key: ZGAKHZVQUKMFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is an organic compound with a molecular formula of C10H9ClN2O This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyano group, and an acetamide moiety

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide typically involves the reaction of 3-chloro-2-methylaniline with cyanoacetic acid or its derivatives. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For example, the reaction can be conducted in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the cyanoacetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced products.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile used, products may include substituted phenyl derivatives.

    Oxidation: Oxidized products may include nitro compounds or quinones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis products include carboxylic acids or amides.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide
  • N-(3-chloro-2-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, in particular, makes it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAKHZVQUKMFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392970
Record name N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63034-96-8
Record name N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.